![molecular formula C4H3ClN2O2 B179014 5-Chloro-1H-pyrazole-4-carboxylic acid CAS No. 134589-59-6](/img/structure/B179014.png)
5-Chloro-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3ClN2O2 . It has a molecular weight of 146.53 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 5th position and a carboxylic acid group at the 4th position .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrazole-4-carboxylic acid is a solid compound .Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agents
5-Chloro-1H-pyrazole-4-carboxylic acid: is a valuable precursor in the synthesis of pyrazole derivatives that exhibit potent antituberculosis activity. These derivatives can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Antimicrobial and Antifungal Applications
Pyrazole derivatives, synthesized using 5-Chloro-1H-pyrazole-4-carboxylic acid , have been shown to possess significant antimicrobial and antifungal properties. They are effective against a range of pathogenic microorganisms, providing a pathway for new drug development .
Anti-inflammatory Properties
The compound is used to create derivatives that act as anti-inflammatory agents. These agents can potentially treat chronic inflammatory diseases by inhibiting specific pathways that cause inflammation .
Anticancer Research
In the field of oncology, 5-Chloro-1H-pyrazole-4-carboxylic acid serves as a core structure for developing novel anticancer agents. These agents target various cancer cell lines, offering a promising approach to cancer therapy .
Antidiabetic Drug Development
Researchers utilize this compound to produce molecules with antidiabetic effects. These molecules can modulate blood glucose levels and offer a new avenue for diabetes treatment .
Agrochemistry: Pesticide Synthesis
The chemical serves as an intermediate in the synthesis of pesticides. Its derivatives can be formulated into compounds that control agricultural pests and diseases, contributing to crop protection .
Safety and Hazards
properties
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKZNFCUHQSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.